N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride
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Overview
Description
N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule. These compounds have found applications in various fields, including medicinal chemistry, due to their ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a hydrocarbon with a diamondoid structure.
Functionalization: The adamantane core is functionalized to introduce the amine group at the 1-position. This can be achieved through a series of reactions, including halogenation and subsequent amination.
Benzylation: The amine group is then protected and benzylated using 4-methoxybenzyl chloride under basic conditions.
Deprotection and Hydrochloride Formation: The final step involves deprotecting the amine group and converting the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes due to its unique structure.
Medicine: Potential therapeutic applications, particularly in the development of antiviral or neuroprotective agents.
Industry: Use in the production of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core could facilitate binding to hydrophobic pockets, while the benzyl and amine groups could participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: An antiviral drug similar to amantadine.
Uniqueness
N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride is unique due to the presence of the 4-methoxybenzyl group, which could impart distinct biological activity or chemical reactivity compared to other adamantane derivatives.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-20-17-4-2-13(3-5-17)12-19-18-9-14-6-15(10-18)8-16(7-14)11-18;/h2-5,14-16,19H,6-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQJUTXVGXZOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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